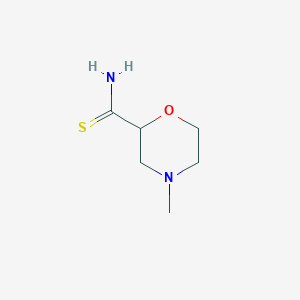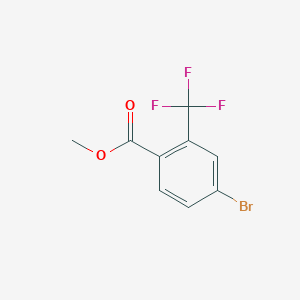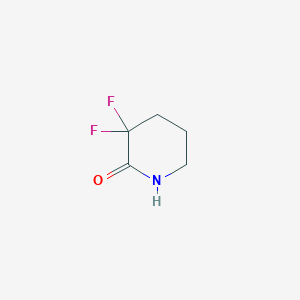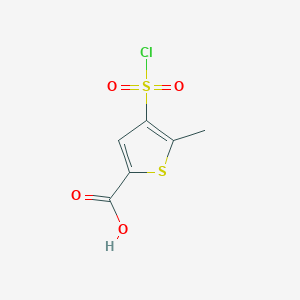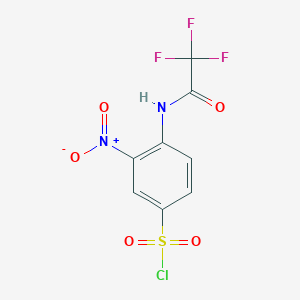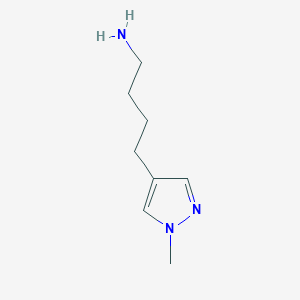
4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine
Übersicht
Beschreibung
“4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” is a chemical compound with the molecular formula C8H15N3. It has a molecular weight of 153.22 . This compound is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” were not found in the search results, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” consists of a pyrazole ring attached to a butan-1-amine chain. The pyrazole ring contains two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
“4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” has a predicted density of 1.06±0.1 g/cm3 and a predicted boiling point of 279.8±23.0 °C .Wissenschaftliche Forschungsanwendungen
-
Synthetic Chemistry and Biological Activities of Pyrazole Derivatives
- Summary of Application : Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
- Methods of Application : The review consists of two parts: an overview on the recent advances in synthetic approaches for the preparation of pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
- Results or Outcomes : The second part of the review focuses on the recently reported novel biological affinities of pyrazoles .
-
Design and Synthesis of Novel Pyrazole Derivatives
- Summary of Application : This research involves the design and synthesis of novel pyrazole derivatives .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
- Results or Outcomes : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .
-
Anti-inflammatory Effect of a New Piperazine Derivative
- Summary of Application : This research investigates the anti-inflammatory effect of a new piperazine derivative .
- Methods of Application : The animals were treated with vehicle (10% DMSO, 10 mL/kg, p.o.), LQFM182 (2) (100 mg/kg, p.o.) or dexamethasone (2 mg/ kg, p.o.—positive control) .
- Results or Outcomes : The specific results or outcomes are not detailed in the search results .
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications
- Summary of Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Synthesis and Therapeutic Potential of Imidazole Containing Compounds
- Summary of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
-
Synthesis and Characterization of Novel 2- (1,2,3-Triazol-4-yl)-4,5 …
- Summary of Application : Pyrazoles present antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
- Results or Outcomes : The specific results or outcomes are not detailed in the search results .
-
Recent Developments in Synthetic Chemistry and Biological Activities of Pyrazole Derivatives
- Summary of Application : Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
- Methods of Application : The review consists of two parts: an overview on the recent advances in synthetic approaches for the preparation of pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
- Results or Outcomes : The second part of the review focuses on the recently reported novel biological affinities of pyrazoles .
-
Synthesis, Antileishmanial, Antimalarial Evaluation and Molecular Docking Studies
- Summary of Application : This research investigates the antileishmanial and antimalarial activities of certain compounds .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
- Results or Outcomes : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
-
Design and Synthesis of Novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl …
- Summary of Application : This research involves the design and synthesis of novel pyrazole derivatives .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
- Results or Outcomes : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .
Zukünftige Richtungen
While specific future directions for “4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” were not found in the search results, the broad range of biological activities exhibited by pyrazole derivatives suggests that they may have potential applications in various fields, including medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
4-(1-methylpyrazol-4-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSDWRFQSEZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine | |
CAS RN |
1251924-64-7 | |
| Record name | 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



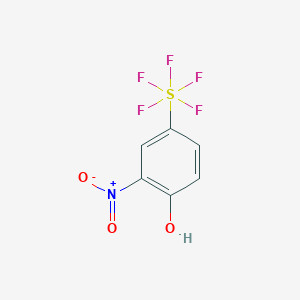
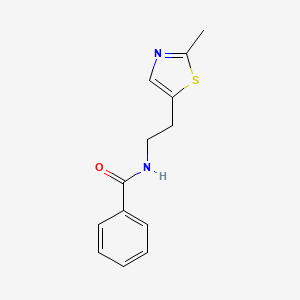
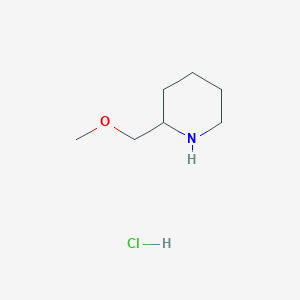
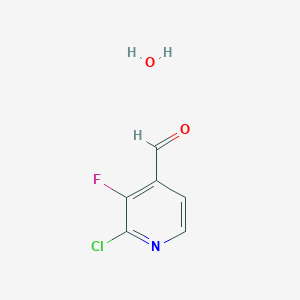
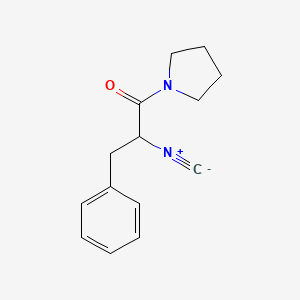
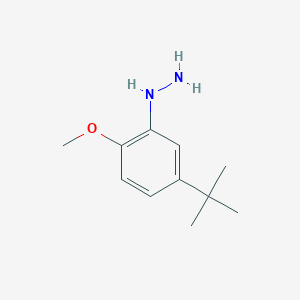
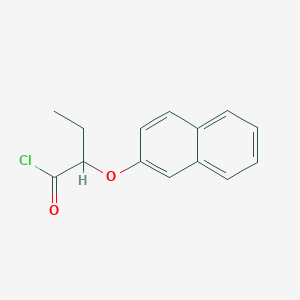

![N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B1421817.png)
